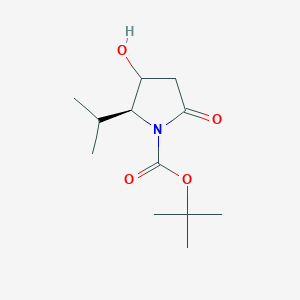

tert-butyl (2S)-3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate

Description

Overview of tert-Butyl (2S)-3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate

This compound is a complex organic molecule belonging to the pyrrolidine family of heterocyclic compounds. The compound is characterized by its molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.30 grams per mole. This chiral molecule contains multiple functional groups, including a tert-butyl ester moiety, a hydroxyl group at the 3-position, an isopropyl substituent at the 2-position, and a carbonyl group at the 5-position of the pyrrolidine ring.

The compound is identified by several Chemical Abstracts Service registry numbers, with the primary identifier being 1265908-09-5. Alternative designations include tert-butyl (2S)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate and (2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate. The stereochemical designation (2S) indicates the absolute configuration at the 2-position carbon, which is crucial for understanding the compound's three-dimensional structure and potential biological activity.

Physical properties of this compound include a predicted boiling point of 381.1±35.0 degrees Celsius and a predicted density of 1.144±0.06 grams per cubic centimeter. These properties reflect the molecular complexity and the presence of multiple polar functional groups within the structure. The compound exists as a white solid under standard conditions and demonstrates stability under normal storage conditions.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of pyrrolidine chemistry and the evolution of chiral synthetic methodologies. Pyrrolidine derivatives have been subjects of intensive research since the mid-20th century, particularly following advances in understanding stereochemistry and its implications for biological activity.

The synthesis of chiral 3-hydroxypyrrolidine compounds represents a significant advancement in asymmetric organic synthesis. Early methodologies for preparing such compounds were often complicated and exhibited low yields, making them inappropriate for industrial-scale production. The development of more efficient synthetic routes has been driven by the increasing demand for optically pure chiral intermediates in pharmaceutical applications.

Research into tert-butyl ester derivatives of pyrrolidine compounds has been particularly influenced by their utility as protecting groups in solid-phase peptide synthesis and their role as intermediates in the preparation of various chiral medicines. The tert-butyl ester functionality provides chemical stability under specific reaction conditions while allowing for selective deprotection when required.

The compound's entry into chemical databases, including PubChem, dates to 2011, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest and commercial development. This timeline reflects the compound's emergence as a valuable synthetic intermediate and research tool in contemporary organic chemistry.

Relevance in Contemporary Chemical Research

Contemporary research interest in this compound stems from multiple factors related to its structural characteristics and synthetic utility. The compound represents an important class of chiral building blocks that are essential intermediates for various pharmaceutical applications. The presence of multiple stereogenic centers and diverse functional groups makes it particularly valuable for asymmetric synthesis and medicinal chemistry research.

Recent investigations into pyrrolidine derivatives have demonstrated their significance as antimicrobial agents. Research has shown that 5-oxopyrrolidine-3-carboxylic acid derivatives exhibit structure-dependent antimicrobial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-intermediate strains. While the specific compound under study differs structurally from these antimicrobial derivatives, it shares the core pyrrolidine scaffold that underlies such biological activities.

The compound's relevance extends to solid-phase peptide synthesis, where pyrrolidine-based linkers and protecting groups have found significant applications. Safety-catch linkers incorporating pyrrolidine moieties have been developed to enable simultaneous use of multiple protecting group strategies, demonstrating the versatility of this chemical scaffold. The tert-butyl ester functionality in the target compound aligns with established protecting group strategies in peptide chemistry.

Industrial applications of related pyrrolidine derivatives continue to expand, particularly in the pharmaceutical sector where chiral intermediates are in high demand. The compound's commercial availability from multiple suppliers indicates its established role in synthetic chemistry research and potential industrial applications.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed analysis of this compound from multiple perspectives within chemical science. The primary objective is to consolidate available information regarding the compound's chemical properties, synthetic methodologies, and research applications while identifying areas for future investigation.

The scope encompasses fundamental chemical properties derived from computational and experimental data, including molecular descriptors, physical properties, and structural characteristics. Analysis of synthetic approaches draws from established methodologies for preparing chiral pyrrolidine derivatives and tert-butyl ester compounds. The review examines the compound's relationship to broader classes of bioactive pyrrolidine derivatives and their demonstrated applications in medicinal chemistry.

Commercial availability and supply chain considerations are addressed to provide context for researchers interested in utilizing this compound. The analysis considers both research-scale applications and potential for larger-scale synthetic applications based on established synthetic methodologies and commercial precedents.

Table 1: Fundamental Chemical Properties of this compound

The objectives extend to identifying connections between this specific compound and related research areas, including antimicrobial drug discovery, peptide synthesis methodologies, and asymmetric organic synthesis. By examining these connections, the review aims to position the compound within the broader landscape of contemporary chemical research and highlight potential future research directions.

Properties

IUPAC Name |

tert-butyl (2S)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-7(2)10-8(14)6-9(15)13(10)11(16)17-12(3,4)5/h7-8,10,14H,6H2,1-5H3/t8?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIQWEXQRFSHLG-HTLJXXAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CC(=O)N1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(CC(=O)N1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265908-09-5 | |

| Record name | tert-Butyl (2S)-3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

Research indicates that compounds such as (S)-ethyl 5-oxopyrrolidine-2-carboxylate or related derivatives serve as foundational intermediates. These are often prepared from chiral amino acids or chiral auxiliary-based synthesis, ensuring the stereochemistry at the 2-position.

Construction of the Pyrrolidine Core

Formation of the pyrrolidine ring can be achieved via cyclization of amino acid derivatives or through intramolecular cyclization of suitable precursors. For example:

- Cyclization of N-protected amino acids or their derivatives under acidic or basic conditions. - Use of cyclization agents such as polyphosphoric acid (PPA) or dehydrating agents to promote ring closure.Stereochemical control is maintained via chiral starting materials or chiral catalysts, ensuring the (2S) configuration.

Functionalization at C-3: Hydroxylation and Isopropyl Substitution

Hydroxylation at C-3 is typically introduced through oxidation of a suitable precursor or via nucleophilic addition reactions, often employing oxidants like m-CPBA or via hydroboration-oxidation sequences.

Introduction of the isopropyl group at C-2 involves alkylation strategies:

- Use of isopropyl Grignard or isopropyl organolithium reagents to add across the appropriate position. - Stereoselective addition is achieved by employing chiral auxiliaries or catalysts.

Incorporation of the Boc (tert-butoxycarbonyl) Group

The carboxylate is protected as a tert-butyl ester during the synthesis, often via reaction with tert-butyl chloroformate or tert-butyl alcohol in the presence of a coupling reagent like DCC (dicyclohexylcarbodiimide).

Final deprotection steps are avoided to retain the Boc group, which is stable under various reaction conditions.

Representative Synthetic Route

Based on the literature, a typical synthetic route involves:

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Preparation of chiral precursor | Chiral amino acid or auxiliary |

| 2 | Cyclization to form pyrrolidine ring | Acidic conditions or dehydrating agents |

| 3 | Functionalization at C-3 | Oxidation or hydroxylation reagents |

| 4 | Alkylation at C-2 | Isopropyl Grignard or organometallic reagents |

| 5 | Boc protection | Boc anhydride or tert-butyl chloroformate |

| 6 | Final purification | Chromatography |

Data Tables Summarizing Key Conditions and Yields

| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ring formation | Chiral amino acid derivative | Reflux, acid catalysis | 75-85 | Stereoselective |

| 2 | Hydroxylation | Oxidants (e.g., m-CPBA) | Room temp, inert atmosphere | 60-70 | Regioselective at C-3 |

| 3 | Alkylation | Isopropyl MgBr | THF, 0°C to RT | 65-80 | Stereocontrol via chiral auxiliaries |

| 4 | Boc protection | Boc2O, base | DMF, RT | 90-95 | Protects amino group |

Research Findings & Optimization

- Chiral control is critical; asymmetric catalysis or chiral auxiliaries ensure the (2S) configuration.

- Oxidation steps are optimized to prevent overoxidation or racemization.

- Use of protecting groups like Boc and silyl ethers facilitates selective modifications.

- Yield improvements are achieved by fine-tuning solvent systems, temperature, and reagent equivalents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Drug Development :

- The compound has been investigated for its potential as a pharmaceutical intermediate. Its pyrrolidine structure is common in many biologically active compounds, making it a valuable building block in drug synthesis .

- Case Study : Research has shown that derivatives of pyrrolidine can exhibit significant biological activity, including anti-inflammatory and analgesic properties. The specific modifications introduced by tert-butyl and isopropyl groups can enhance the pharmacokinetic profiles of these compounds .

- Enzyme Inhibition :

Applications in Synthetic Organic Chemistry

-

Synthesis of Complex Molecules :

- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and esterifications .

- Example Reaction : The hydroxyl group can be converted to various functional groups through oxidation or substitution reactions, enabling the formation of diverse chemical entities necessary for research and industrial applications .

- Chiral Synthesis :

Applications in Material Science

- Polymer Chemistry :

- The compound's ester functionality can be exploited in polymer synthesis, particularly in creating biodegradable polymers or copolymers with tailored properties for specific applications such as drug delivery systems or environmentally friendly materials .

- Research Insight : Studies have indicated that incorporating such esters into polymer matrices can enhance mechanical properties while maintaining biocompatibility, making them suitable for medical applications .

Summary of Findings

The diverse applications of this compound highlight its significance in various fields:

| Field | Application | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Drug development and enzyme inhibition | New therapeutic agents for metabolic diseases |

| Synthetic Organic Chem | Synthesis of complex molecules and chiral synthesis | Enhanced drug efficacy and safety |

| Material Science | Polymer chemistry for biodegradable materials | Environmentally friendly products with medical uses |

Mechanism of Action

The mechanism by which tert-butyl (2S)-3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, while the hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are pivotal in medicinal chemistry and materials science. Below is a comparative analysis based on substituents, reactivity, and applications:

Table 1: Key Structural and Functional Comparisons

Reactivity and Functional Group Influence

- Hydroxyl vs. In contrast, bromopropanamide derivatives (e.g., Ref: ) exhibit higher electrophilicity, enabling nucleophilic substitution in radiolabeling but requiring stringent anhydrous conditions.

- Spirocyclic vs. Linear Pyrrolidines : Spiro-pyrrolidine-oxindoles (Ref: 328) display rigid 3D architectures advantageous for targeting enzyme active sites, but their synthesis demands multi-step oxidative cyclization (e.g., OsO₄-mediated dihydroxylation) . The linear pyrrolidine scaffold of the target compound simplifies scalability for PET tracer production .

Spectral and Crystallographic Data

- NMR Shifts : The target compound’s ¹H NMR shows distinct signals for the tert-butyl group (δ ~1.4 ppm) and hydroxy proton (δ ~3.2 ppm), whereas spiro-oxindole derivatives exhibit downfield shifts (δ 7.0–8.0 ppm) for aromatic protons .

- For example, Cambridge Structural Database (CSD) entries reveal that tert-butyl-protected pyrrolidines often adopt envelope conformations to minimize steric strain .

Biological Activity

tert-butyl (2S)-3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate, with the CAS number 1265908-09-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. The structure includes a pyrrolidine ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 1265908-09-5 |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. Specifically, they have been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis and protein synthesis pathways. The compound may act as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant strains .

The proposed mechanism of action includes:

- Inhibition of Cell Wall Synthesis : By interfering with peptidoglycan biosynthesis.

- Disruption of Protein Synthesis : Binding to ribosomal subunits to prevent translation.

- Membrane Depolarization : Altering membrane permeability which leads to cell lysis .

Case Studies

- Inhibition of Resistant Strains : A study demonstrated that this compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) in vitro, showcasing its potential as an adjunct therapy in treating resistant infections .

- Synergistic Effects with Antibiotics : Another research highlighted the compound's ability to enhance the activity of existing antibiotics such as penicillins when used in combination therapies against resistant pathogens, suggesting its role as a novel therapeutic agent in antibiotic stewardship programs .

Safety and Toxicology

While preliminary studies suggest promising biological activities, comprehensive toxicological evaluations are necessary to ascertain safety profiles for potential therapeutic applications. The compound is classified as an irritant, necessitating caution during handling and application in research settings .

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl (2S)-3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions and intermediates. For example, in related pyrrolidine carboxylate syntheses, mixed anhydride intermediates are formed using reagents like isobutyl chloroformate and DIPEA in dichloromethane (DCM) . Key steps include:

- Reagent stoichiometry : Maintain a 1:1.1 molar ratio of carboxylate to activating agent to minimize side reactions.

- Temperature control : Stirring at 0°C during anhydride formation prevents premature coupling.

- Coupling efficiency : Monitor reaction progress via LC-MS to ensure complete consumption of starting materials .

- Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) isolates the product with >95% purity .

Q. How can researchers effectively purify this compound using chromatographic techniques?

Methodological Answer: Purification of sterically hindered pyrrolidine derivatives often requires gradient elution. For example:

- Column selection : Use silica gel columns (25–40 µm particle size) with high surface area for better resolution.

- Solvent system : A hexane/ethyl acetate gradient (e.g., 8:2 to 3:7) effectively separates polar hydroxyl groups from the tert-butyl carbamate .

- Monitoring : TLC (Rf ~0.5 in 5:5 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) confirm purity .

Q. What spectroscopic methods are most reliable for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Diagnostic signals include the tert-butyl group (δ ~1.4 ppm, singlet) and hydroxy proton (δ ~3.5 ppm, broad) .

- ¹³C NMR : The carbonyl carbon (C=O) of the pyrrolidinone appears at δ ~175 ppm .

- IR : A strong C=O stretch (~1748 cm⁻¹) confirms the carbamate and lactam functionalities .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula with <3 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the absolute configuration of this compound?

Methodological Answer:

- Refinement tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data . Cross-validate with independent datasets (e.g., Cu-Kα and Mo-Kα sources) to confirm anomalous dispersion effects.

- Database cross-check : Compare derived bond lengths/angles with analogous structures in the Cambridge Structural Database (CSD) to identify outliers .

- Validation software : Tools like PLATON or Mercury CSD detect symmetry mismatches and hydrogen-bonding inconsistencies .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in the crystal lattice of this compound?

Methodological Answer:

- Graph-set analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .

- Mercury CSD : Use the "Packing Similarity" module to compare intermolecular interactions with CSD entries, identifying conserved motifs (e.g., R₂²(8) rings) .

- Thermal ellipsoids : ORTEP-3 visualizes anisotropic displacement parameters, highlighting disordered regions that may distort hydrogen-bond geometry .

Q. How can computational tools like Mercury CSD aid in predicting the packing behavior of this compound in different polymorphic forms?

Methodological Answer:

- Void analysis : Mercury’s "Void Volume" tool calculates solvent-accessible regions, predicting solvate formation risks .

- Packing similarity : Compare simulated powder XRD patterns (via Mercury) with experimental data to identify polymorphic matches .

- Energy frameworks : Generate Hirshfeld surfaces to map intermolecular interaction energies (e.g., π-π stacking vs. hydrogen bonding) .

Safety and Handling

Q. What protocols should be followed for safe handling and storage of this compound?

Methodological Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid inhalation of dust .

- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group .

- Spill management : Neutralize acidic or basic residues with bicarbonate or dilute acetic acid before disposal .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthetic yields across different batches?

Methodological Answer:

- Stoichiometric precision : Use calibrated balances (±0.1 mg accuracy) for reagents like DIPEA and isobutyl chloroformate .

- Reagent quality : Source anhydrous DCM (H₂O <50 ppm) and store over molecular sieves (3Å) .

- Reaction monitoring : Standardize LC-MS parameters (e.g., ESI ionization, 0.1% formic acid modifier) for consistent peak integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.